{Bis[(potassiooxy)sulfonyl]amino}oxidanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is a complex chemical compound with unique properties and potential applications in various scientific fields. This compound is characterized by its sulfonyl and amino groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl typically involves the reaction of sulfonyl fluorides with amino-oxetanes through a defluorosulfonylation process. This reaction forms planar oxetane carbocations, which then undergo chemoselective nucleophile coupling . The reaction conditions are generally mild, and the process is tolerant to a wide range of polar functionalities.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxaziridines, which are useful as chiral oxidants.
Reduction: Reduction reactions can convert the compound into different sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various sulfonyl-containing products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions include sulfonyl oxaziridines, sulfonyl fluorides, and other sulfonyl derivatives. These products have significant applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl involves the formation of oxetane carbocations, which then undergo nucleophilic coupling reactions. This process is facilitated by the unique structure of the compound, which allows for the formation of stable intermediates. The molecular targets and pathways involved include various enzymes and proteins that interact with the sulfonyl and amino groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and lithium-ion batteries.
N-Sulfonyl oxaziridines: Used as chiral oxidants in organic synthesis.
Amino-oxetanes: Employed as bioisosteres for benzamides in medicinal chemistry.
Uniqueness
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is unique due to its ability to form stable oxetane carbocations and its versatility in various chemical reactions. Its structure allows for the formation of a wide range of sulfonyl-containing products, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
HK2NO7S2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
dipotassium;N-hydroxy-N-sulfonatosulfamate |
InChI |
InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |
InChI Key |
RCCSJYDABJOYLP-UHFFFAOYSA-L |
Canonical SMILES |
N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.